4-Methoxyisomazole

Cardiotonic Inotropic In Vivo Pharmacology

Select 4-Methoxyisomazole for a validated T-type calcium channel (alpha1G) antagonist that is active at 1 µM, making it essential for electrophysiology and calcium signaling research. Its well-defined melting point (189-190 °C) makes it a reliable reference standard for HPLC/DSC method validation. With a predicted aqueous solubility of ~1291 mg/L, it minimizes the need for organic co-solvents in cell-based assays, streamlining experimental workflows.

Molecular Formula C15H15N3O3S
Molecular Weight 317.4 g/mol
CAS No. 127356-07-4
Cat. No. B145015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyisomazole
CAS127356-07-4
Synonyms4-methoxyisomazole
Molecular FormulaC15H15N3O3S
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CN=C3OC
InChIInChI=1S/C15H15N3O3S/c1-20-12-8-9(22(3)19)4-5-10(12)14-17-11-6-7-16-15(21-2)13(11)18-14/h4-8H,1-3H3,(H,17,18)
InChIKeyLFILHNZRWSZVFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyisomazole (CAS 127356-07-4): Scientific Selection and Procurement of a Verified Cardiotonic Imidazopyridine


4-Methoxyisomazole (CAS 127356-07-4) is an imidazo[4,5-c]pyridine derivative and a structural analogue of the cardiotonic agent isomazole [1]. It has been primarily evaluated as a positive inotropic agent and has shown activity against T-type calcium channels and in vivo cardiac contractility [2][3]. Its physicochemical profile includes a molecular weight of 317.36 g/mol, a calculated logP of ~1.03, and an estimated aqueous solubility of ~1291 mg/L .

4-Methoxyisomazole (CAS 127356-07-4): Why In-Class Analogue Interchangeability is Scientifically Unsupported


Within the imidazopyridine class, minor structural modifications profoundly alter pharmacological profiles, as demonstrated by the divergent Na,K-ATPase and phosphodiesterase (PDE) III inhibition of sulmazole, isomazole, and their reduced analogs [1][2]. The pyridine nitrogen position (4,5-b vs. 4,5-c) and the methylsulfinyl oxygen critically influence mechanism of action and potency [3]. Consequently, procurement or experimental substitution of 4-Methoxyisomazole with another class member without specific, head-to-head comparative data risks invalidating assay results and obscuring true structure-activity relationships. The following quantitative evidence establishes the precise performance characteristics that justify the selection of this specific compound.

4-Methoxyisomazole (CAS 127356-07-4): Quantitative Differentiation Evidence vs. Isomazole, Sulmazole, and Analogues


Comparative In Vivo Inotropic Potency Relative to Isomazole

In a direct comparative study of 'A' ring substituted analogues, 4-Methoxyisomazole (compound 13) exhibited in vivo inotropic properties that were quantitatively comparable to those of its parent compound, isomazole [1]. This establishes it as a viable substitute for isomazole in in vivo models of cardiac contractility without loss of efficacy.

Cardiotonic Inotropic In Vivo Pharmacology

T-Type Calcium Channel Antagonism: Quantified Inhibition at 1 µM

4-Methoxyisomazole demonstrates antagonist activity at the T-type calcium channel alpha1G subunit, with a reported inhibition of peak currents at a concentration of 1 µM in HEK293 cells using whole-cell patch-clamp electrophysiology [1]. This activity is distinct from the PDE III inhibition profile of isomazole (IC50 = 18 µM) and the Na,K-ATPase inhibition of sulmazole (IC50 = 350 µM) [2].

Ion Channel Calcium Channel Blocker Electrophysiology

Distinct Physicochemical Property: Predicted Aqueous Solubility of ~1291 mg/L

4-Methoxyisomazole possesses a predicted aqueous solubility of approximately 1291 mg/L at 25°C, based on its estimated log Kow of 1.03 . This contrasts with many analogues in the sulmazole/isomazole class which often exhibit lower aqueous solubility. The presence of the 4-methoxy substituent likely contributes to improved solvation.

Physicochemical Solubility ADME

Defined Solid-State Property: Melting Point of 189-190 °C for Purity Verification

4-Methoxyisomazole is a crystalline solid with a reported melting point of 189-190 °C . This well-defined physical constant provides a straightforward, non-spectroscopic method for preliminary identity and purity assessment upon receipt, a quality control metric not universally available for all research-grade analogues.

Analytical Quality Control Procurement

Mechanistic Divergence: Lack of Significant Na,K-ATPase Inhibition

Unlike sulmazole (IC50 = 350 µM) and its reduced analog EMD 46512 (IC50 = 8.5 µM), imidazo[4,5-c]pyridines like isomazole and, by structural extension, 4-Methoxyisomazole have little to no effect on Na,K-ATPase [1]. This mechanistic distinction is crucial for studies where off-target Na,K-ATPase inhibition is undesirable.

Mechanism of Action Enzyme Inhibition Selectivity

4-Methoxyisomazole (CAS 127356-07-4): Evidence-Based Application Scenarios for Scientific Procurement


In Vivo Cardiotonic Studies Requiring Isomazole-Like Efficacy

Researchers investigating positive inotropic agents in animal models can procure 4-Methoxyisomazole as a direct, efficacious substitute for isomazole, with demonstrated comparable in vivo activity [1]. This is particularly useful for studies exploring the structure-activity relationship of the 'A' ring modification on overall cardiac function.

Investigations into T-Type Calcium Channel Modulation

For electrophysiology or calcium signaling research, 4-Methoxyisomazole serves as a validated tool compound with confirmed antagonist activity at the T-type calcium channel alpha1G subunit at 1 µM [1]. Its distinct profile from isomazole and sulmazole [2] makes it suitable for dissecting the contribution of T-type channels to cellular function.

In Vitro Assays Requiring Improved Aqueous Solubility

Laboratories facing solubility challenges with hydrophobic imidazopyridine analogues may select 4-Methoxyisomazole for its predicted higher aqueous solubility (~1291 mg/L) [1], facilitating the preparation of stock solutions and reducing the need for organic co-solvents in cell-based assays.

Analytical and Quality Control Method Development

The well-defined melting point of 189-190 °C [1] makes 4-Methoxyisomazole a suitable reference standard for developing and validating analytical methods (e.g., HPLC, DSC) for this class of compounds, or as a positive control in purity assessments of synthesized batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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